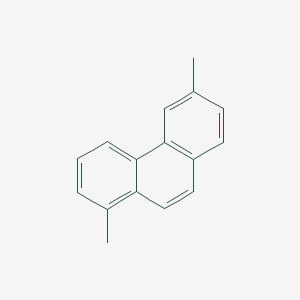

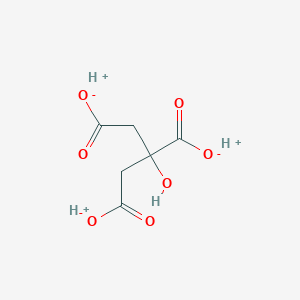

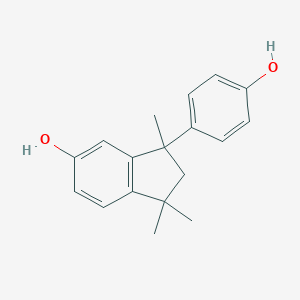

![molecular formula C6H5ClN4 B048167 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 68774-78-7](/img/structure/B48167.png)

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives involves several stages including substitution, acylation, cyclization, and chlorination reactions. For instance, a method for synthesizing 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, an important intermediate for anticancer drugs, starts from 2,3-dichloropyrazine and involves a four-step process with a total yield of 76.57% (Zhang et al., 2019). Another approach for synthesizing 8-chloro-[1,2,4]triazolo[4,3-a]pyrazines uses chloramine T trihydrate as an oxidizing agent, offering high yields under mild conditions without the need for chromatographic purification (Mal et al., 2015).

Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques like MS and 1H NMR to confirm the structure of synthesized compounds. For example, the structure of synthesized 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine was confirmed using these techniques, showcasing the precision and accuracy needed in the synthesis process (Zhang et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can include various coupling reactions, such as Suzuki–Miyaura and Sonogashira cross-coupling, facilitated by the presence of the chloro group on the pyrazine ring. These reactions enable access to diverse synthetic scaffolds (Mal et al., 2015).

Aplicaciones Científicas De Investigación

1. Use in Cancer Research

- Application : This compound has been evaluated for its potential use in cancer treatment. Specifically, two series of triazolo pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .

- Method : The compound was synthesized and its IC50 values were evaluated against the mentioned cancer cell lines .

- Results : The results of this study are not specified in the source, but the fact that the compound was evaluated suggests that it showed some promise in preliminary tests .

2. Use in Antibacterial Research

- Application : The antibacterial activities of fifteen newly synthesized triazolo [4,3- a ]pyrazine derivatives were tested using the microbroth dilution method, and their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

- Method : The compound was synthesized and its antibacterial activity was tested using the microbroth dilution method .

- Results : The results of this study are not specified in the source, but the fact that the compound was evaluated suggests that it showed some promise in preliminary tests .

3. Use in Antifungal Research

- Application : Triazole compounds, including “8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine”, are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . They are present as a central structural component in a number of drug classes such as antifungal .

- Method : The compound is synthesized and its antifungal activity is tested using various methods .

- Results : The results of this study are not specified in the source, but the fact that the compound was evaluated suggests that it showed some promise in preliminary tests .

4. Use in Antiviral Research

- Application : Triazole compounds, including “8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine”, are present as a central structural component in a number of drug classes such as antiviral .

- Method : The compound is synthesized and its antiviral activity is tested using various methods .

- Results : The results of this study are not specified in the source, but the fact that the compound was evaluated suggests that it showed some promise in preliminary tests .

5. Use in Antioxidant Research

- Application : Triazole compounds, including “8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine”, are present as a central structural component in a number of drug classes such as antioxidant .

- Method : The compound is synthesized and its antioxidant activity is tested using various methods .

- Results : The results of this study are not specified in the source, but the fact that the compound was evaluated suggests that it showed some promise in preliminary tests .

6. Use in Anti-Inflammatory Research

- Application : Triazole compounds, including “8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine”, are present as a central structural component in a number of drug classes such as anti-inflammatory .

- Method : The compound is synthesized and its anti-inflammatory activity is tested using various methods .

- Results : The results of this study are not specified in the source, but the fact that the compound was evaluated suggests that it showed some promise in preliminary tests .

Safety And Hazards

Direcciones Futuras

The development of piperazine-fused triazoles, including [1,2,4]triazolo[4,3-a]pyrazine derivatives, presents challenges and opportunities. These compounds can serve as building blocks for medicinal chemistry . The potential of further synthetic application of these compounds for medicinally oriented synthesis has been highlighted .

Propiedades

IUPAC Name |

8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWAMVRPNJEQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70315234 | |

| Record name | 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |

CAS RN |

68774-78-7 | |

| Record name | 8-Chloro-3-methyl-1,2,4-triazolo[4,3-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68774-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 293353 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068774787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68774-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

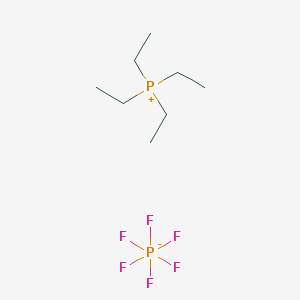

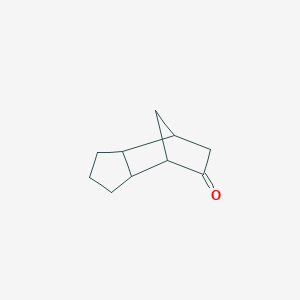

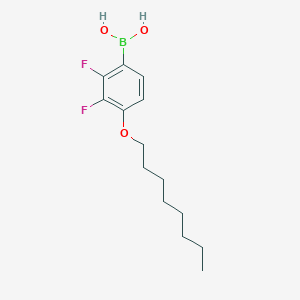

![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)